molecular formula C26H24ClN3O4 B11302911 N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11302911
M. Wt: 477.9 g/mol
InChI Key: ZRWFMXOUIQNVCH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and a methylphenyl group attached to an imidazolidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:

  • Formation of the Imidazolidinone Core: : The imidazolidinone core can be synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions. For instance, the reaction of 1,3-diaminopropane with phosgene or a similar carbonyl source can yield the imidazolidinone ring.

  • Substitution Reactions: : The chlorophenyl, methoxybenzyl, and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile, which then attacks the electrophilic carbon centers on the imidazolidinone ring.

  • Acylation: : The final step involves the acylation of the imidazolidinone derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzyl and methylphenyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl groups in the imidazolidinone ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones from the oxidation of methoxybenzyl and methylphenyl groups.

    Reduction: Formation of alcohols from the reduction of carbonyl groups.

    Substitution: Formation of new derivatives with different substituents replacing the chlorine atom on the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, although specific studies would be required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-phenyl-2,5-dioxoimidazolidin-4-yl]acetamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Similar structure but with the methyl group on the para position of the phenyl ring.

    N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Similar structure but with an additional methoxy group on the phenyl ring.

Uniqueness

N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl rings, along with the chlorophenyl group, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C26H24ClN3O4

Molecular Weight

477.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24ClN3O4/c1-17-5-3-7-21(13-17)30-25(32)23(15-24(31)28-20-11-9-19(27)10-12-20)29(26(30)33)16-18-6-4-8-22(14-18)34-2/h3-14,23H,15-16H2,1-2H3,(H,28,31)

InChI Key

ZRWFMXOUIQNVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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